molecular formula C11H18O B14007226 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2h-chromene CAS No. 13030-86-9

5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2h-chromene

Cat. No.: B14007226
CAS No.: 13030-86-9
M. Wt: 166.26 g/mol
InChI Key: NEBZURVUZFLFCA-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene is a heterocyclic organic compound that belongs to the class of chromenes. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of two methyl groups at positions 5 and 7, and a fully saturated pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and a phenol can be catalyzed by an acid or base to form the desired chromene structure .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of green chemistry principles. For example, the use of environmentally benign catalysts such as onion extract has been reported for the synthesis of similar chromene derivatives . This method not only reduces the environmental impact but also enhances the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chromene to its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original chromene structure .

Scientific Research Applications

5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.

    Medicine: Research into its potential therapeutic effects, such as anticancer and antimicrobial activities, is ongoing.

    Industry: It is utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism by which 5,7-Dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may interact with enzymes or receptors, altering their activity and influencing cellular processes .

Properties

CAS No.

13030-86-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5,7-dimethyl-3,4,5,6,7,8-hexahydro-2H-chromene

InChI

InChI=1S/C11H18O/c1-8-6-9(2)10-4-3-5-12-11(10)7-8/h8-9H,3-7H2,1-2H3

InChI Key

NEBZURVUZFLFCA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C1)OCCC2)C

Origin of Product

United States

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